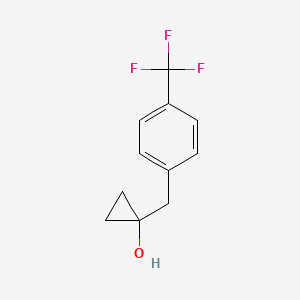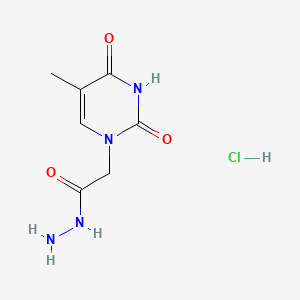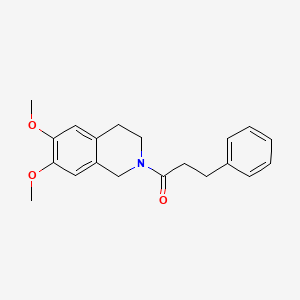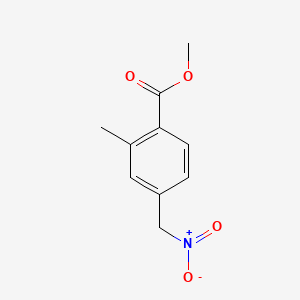
Methyl 2-methyl-4-(nitromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-(nitromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a benzene ring substituted with a methyl group, a nitromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-(nitromethyl)benzoate can be synthesized through a multi-step process involving nitration and esterification reactionsThe final step involves esterification to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(nitromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-methyl-4-(nitromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(nitromethyl)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester functional group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar in structure but lacks the methyl group at the 2-position.
Methyl 2-nitrobenzoate: Similar but lacks the nitromethyl group at the 4-position.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a nitromethyl group.
Uniqueness
Methyl 2-methyl-4-(nitromethyl)benzoate is unique due to the presence of both a nitromethyl group and a methyl group on the benzene ring.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-methyl-4-(nitromethyl)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
DOHINLQIOYGGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


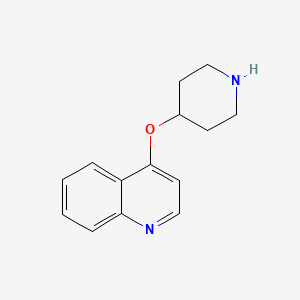
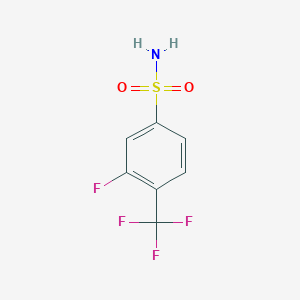
![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)
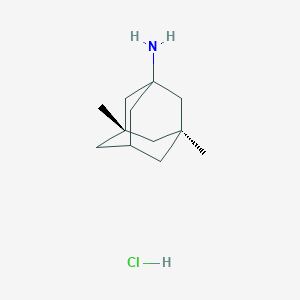
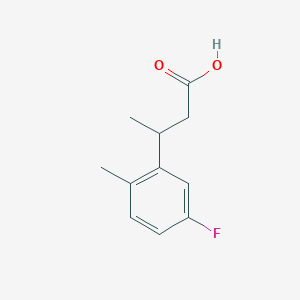
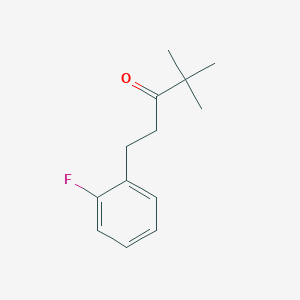
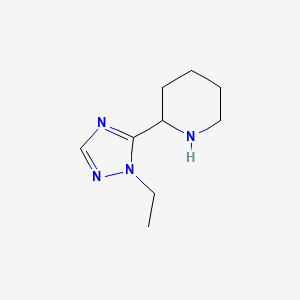
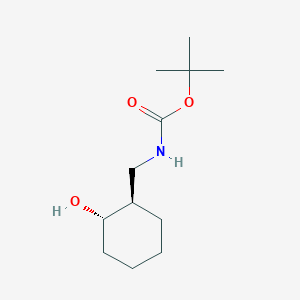
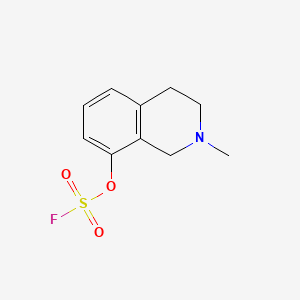
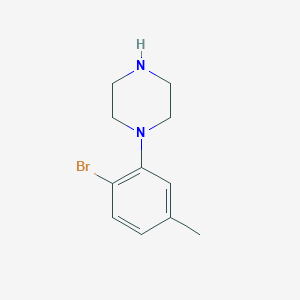
![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)
